molecular formula C9H7FN2 B11768002 6-Fluoro-4-methylcinnoline CAS No. 5376-23-8

6-Fluoro-4-methylcinnoline

Cat. No.: B11768002
CAS No.: 5376-23-8
M. Wt: 162.16 g/mol
InChI Key: UUUOZVSSMNBSEH-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylcinnoline is a heterocyclic organic compound characterized by a closed carbon atom ring with a nitrogen atom as a heteroatom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylcinnoline typically involves the reaction of 4-methylcinnoline with fluorinating agents. One common method is the fluorination of 4-methylcinnoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methylcinnoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted cinnoline compounds .

Scientific Research Applications

6-Fluoro-4-methylcinnoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylcinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison: 6-Fluoro-4-methylcinnoline stands out due to its unique combination of a fluorine atom and a methyl group, which imparts distinct chemical and biological propertiesSimilarly, 6-Fluoro-4-hydroxycinnoline and 6-Fluoro-4-methylquinoline share some structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications .

Properties

CAS No.

5376-23-8

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

6-fluoro-4-methylcinnoline

InChI

InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3

InChI Key

UUUOZVSSMNBSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC2=C1C=C(C=C2)F

Origin of Product

United States

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